![molecular formula C21H22N2O3 B13882756 N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B13882756.png)
N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide
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Overview
Description
N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide is a complex organic compound with significant potential in various scientific fields This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced control over reaction conditions and improved safety . These systems allow for continuous production, which is more efficient and scalable compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 2-tert-butylamino-1-(4-hydroxy-3-methylphenyl)ethanol
Uniqueness
N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide is unique due to its specific combination of functional groups and the quinoline core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H22N2O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[4-tert-butyl-3-(hydroxymethyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C21H22N2O3/c1-21(2,3)17-9-8-14(10-13(17)12-24)23-20(26)16-11-22-18-7-5-4-6-15(18)19(16)25/h4-11,24H,12H2,1-3H3,(H,22,25)(H,23,26) |
InChI Key |
MGYYBTQASYNNPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O)CO |
Origin of Product |
United States |
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